molecular formula C12H13ClN2O3S2 B255833 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide

Cat. No. B255833
M. Wt: 332.8 g/mol
InChI Key: SCCIKLYWDJAIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has the potential to be developed into a drug for clinical use.

Mechanism of Action

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various client proteins. By inhibiting HSP90, 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide causes the degradation of its client proteins, leading to the inhibition of various signaling pathways that are important for cancer cell survival.
Biochemical and Physiological Effects:
2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is its specificity for HSP90, which minimizes off-target effects. Additionally, 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has been shown to have good pharmacokinetic properties, making it a potential candidate for clinical development. However, one limitation of 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors. Additionally, there is interest in studying the combination of 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is potential for the development of 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-dithiolane-2-thione to form the key intermediate, which is subsequently treated with ammonium hydroxide to yield 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide.

Scientific Research Applications

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, 2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide

Molecular Formula

C12H13ClN2O3S2

Molecular Weight

332.8 g/mol

IUPAC Name

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C12H13ClN2O3S2/c13-10-4-2-1-3-9(10)11(16)15-12(19)14-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H2,14,15,16,19)

InChI Key

SCCIKLYWDJAIGC-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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